N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide
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Overview
Description
N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is a synthetic organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by the presence of a thiazolidine ring, a phenylethyl group, and a trifluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a catalyst.
Introduction of Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a phenylethyl halide.
Introduction of Trifluorophenyl Group: The trifluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using a trifluorophenyl acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylethyl and trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidine derivatives.
Scientific Research Applications
N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-2-phenyl-1,3-thiazolidine-3-carbothioamide: Similar structure but lacks the trifluorophenyl group.
N-(2-phenylethyl)-2-(2,4-difluorophenyl)-1,3-thiazolidine-3-carbothioamide: Similar structure but has a difluorophenyl group instead of a trifluorophenyl group.
N-(2-phenylethyl)-2-(2,4,6-trichlorophenyl)-1,3-thiazolidine-3-carbothioamide: Similar structure but has a trichlorophenyl group instead of a trifluorophenyl group.
Uniqueness
N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. The trifluorophenyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H17F3N2S2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(2-phenylethyl)-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide |
InChI |
InChI=1S/C18H17F3N2S2/c19-13-10-14(20)16(15(21)11-13)17-23(8-9-25-17)18(24)22-7-6-12-4-2-1-3-5-12/h1-5,10-11,17H,6-9H2,(H,22,24) |
InChI Key |
DUMIKGQXEOKGCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1C(=S)NCCC2=CC=CC=C2)C3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
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